molecular formula C11H17NO3S B5296987 N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide

N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B5296987
M. Wt: 243.32 g/mol
InChI Key: JVFAYYMQUFDPFR-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide, commonly known as MDEA, is a sulfonamide compound that has gained attention in the scientific community due to its potential applications in various fields. MDEA has been used as a reagent in organic synthesis, as a corrosion inhibitor, and as a surfactant. In

Scientific Research Applications

MDEA has been used in various scientific research applications such as the synthesis of novel compounds, as a corrosion inhibitor, and as a surfactant. In organic synthesis, MDEA has been used as a reagent in the preparation of various sulfonamides and other organic compounds. MDEA has also been studied as a corrosion inhibitor for various metals such as steel and aluminum. Additionally, MDEA has been used as a surfactant in the preparation of emulsions and microemulsions.

Mechanism of Action

The mechanism of action of MDEA is not well understood. However, it is believed that MDEA acts as a nucleophile in organic reactions, and as a surfactant, it reduces the surface tension of the liquid it is dissolved in. In the case of corrosion inhibition, MDEA is believed to form a protective film on the metal surface, preventing further corrosion.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of MDEA. However, it has been reported that MDEA can cause skin irritation and respiratory tract irritation in humans. Additionally, MDEA has been shown to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using MDEA in lab experiments is its ease of synthesis and availability. Additionally, MDEA has been shown to be a versatile reagent in organic synthesis and can be used in a variety of reactions. However, one limitation of using MDEA is its potential for skin and respiratory tract irritation, which can pose a safety hazard in the lab.

Future Directions

There are several future directions for the study of MDEA. One area of interest is the development of novel compounds using MDEA as a starting material. Additionally, further research is needed to fully understand the mechanism of action of MDEA in various applications. Further studies are also needed to determine the potential toxic effects of MDEA on humans and the environment.
Conclusion:
In conclusion, MDEA is a sulfonamide compound that has potential applications in various scientific research fields. Its ease of synthesis and versatility make it a useful reagent in organic synthesis, corrosion inhibition, and surfactant preparation. However, further research is needed to fully understand its mechanism of action and potential toxic effects.

Synthesis Methods

MDEA can be synthesized through a multistep process involving the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-methoxyethanol in the presence of a base such as triethylamine. The resulting product is then purified through various methods such as recrystallization or column chromatography.

properties

IUPAC Name

N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-9-4-5-11(10(2)8-9)16(13,14)12-6-7-15-3/h4-5,8,12H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFAYYMQUFDPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide

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